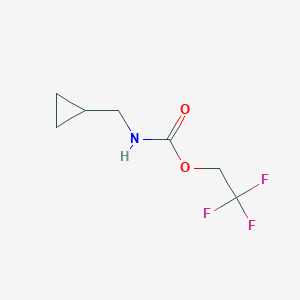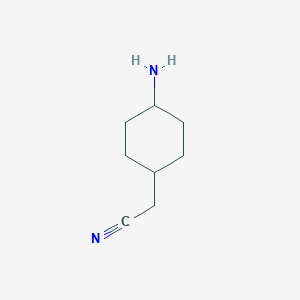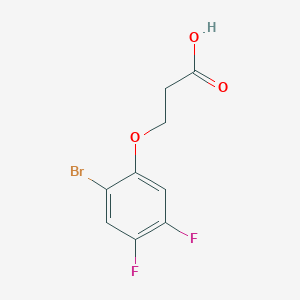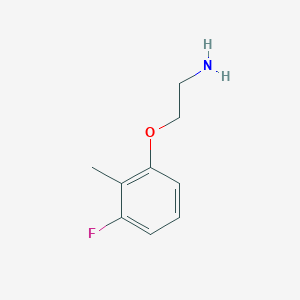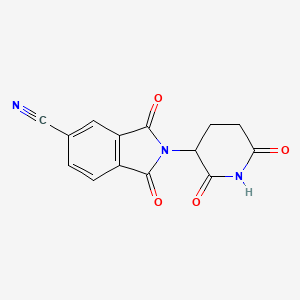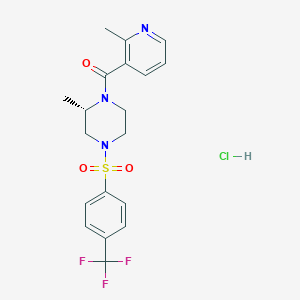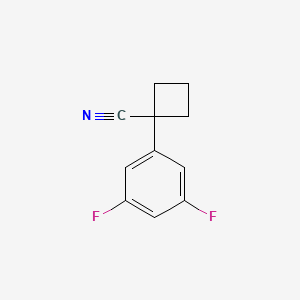
1-(3,5-Difluorophenyl)cyclobutanecarbonitrile
Vue d'ensemble
Description
1-(3,5-Difluorophenyl)cyclobutanecarbonitrile (CAS# 1249471-25-7) is a research chemical . It has a molecular weight of 193.19 and a molecular formula of C11H9F2N . The IUPAC name for this compound is 1-(3,5-difluorophenyl)cyclobutane-1-carbonitrile .
Molecular Structure Analysis
The compound has a covalently-bonded unit count of 1, a heavy atom count of 14, and a rotatable bond count of 1 . The topological polar surface area is 23.8 . The exact mass and monoisotopic mass of the compound are 193.07030562 .Physical And Chemical Properties Analysis
The compound has a complexity of 254 and is canonicalized . It has a hydrogen bond acceptor count of 3 . The compound has an XLogP3 of 2.7 .Applications De Recherche Scientifique
Cycloaddition Reactions and Cyclobutane Derivatives :
- Desmaison et al. (2012) studied the reactions of 1,2-bis(trifluoromethyl)ethene-1,2-dicarbonitrile with vinyl ethers, resulting in cyclobutane derivatives as 1:1 adducts, indicating the potential of these compounds in forming cyclobutane structures (Desmaison, Huisgen, & Nöth, 2012).
- Oda et al. (1999) demonstrated the formation of spiro[cyclobutane-1,1′-1′H-azulenium] ion, showing the cyclobutylation potential of similar compounds (Oda, Sakamoto, Miyatake, & Kuroda, 1999).
Photochemical Dimerization and Polymerization :
- Schwarzer and Weber (2014) explored the photochemical dimerization of a fluorinated dibenzylideneacetone in chloroform solution to form cyclobutane derivatives, providing insights into the photoreactivity of related fluorinated compounds (Schwarzer & Weber, 2014).
Coordination Polymer and Luminescence Sensing :
- Hu et al. (2015) synthesized a Zn(II) coordination polymer, which underwent [2 + 2] photodimerization to form a coordination polymer, highlighting the utility of similar structures in the creation of multifunctional materials (Hu, Shi, Chen, & Lang, 2015).
Electrocyclic Reactions and Radical Cations :
- Kawamur et al. (1986) investigated the reactions of cyclobutene radical cations, which provides a basis for understanding the behavior of related cyclobutane structures under similar conditions (Kawamur, Thurnauer, & Schuster, 1986).
Polyimide Synthesis for Liquid Crystal Alignment Layers :
- Lee et al. (2007) synthesized polyimides from cyclobutane-1,2,3,4-tetracarboxylic dianhydride, which is relevant for understanding the application of cyclobutane derivatives in materials science, particularly in liquid crystal display technology (Lee, Kim, Ha, Oh, & Yi, 2007).
Safety and Hazards
Propriétés
IUPAC Name |
1-(3,5-difluorophenyl)cyclobutane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2N/c12-9-4-8(5-10(13)6-9)11(7-14)2-1-3-11/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGJWXQDRWERLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)C2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


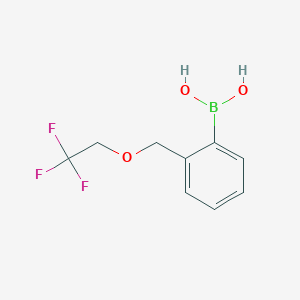
![1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-3-amine](/img/structure/B1400851.png)


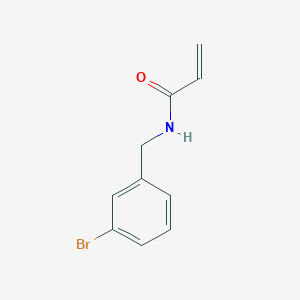
![(3',5'-Difluoro-[1,1'-biphenyl]-3-YL)methanamine](/img/structure/B1400859.png)
